2-Cyclobutylethane-1-thiol

Physical Organic Chemistry Electron Donation Structure-Property Relationships

2-Cyclobutylethane-1-thiol is an organosulfur compound with the molecular formula C6H12S and molecular weight of 116.22 g/mol. It belongs to the cycloalkyl thiol class, characterized by a strained four-membered cyclobutyl ring connected via an ethylene spacer to a terminal sulfhydryl (-SH) group.

Molecular Formula C6H12S
Molecular Weight 116.23 g/mol
Cat. No. B15272574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylethane-1-thiol
Molecular FormulaC6H12S
Molecular Weight116.23 g/mol
Structural Identifiers
SMILESC1CC(C1)CCS
InChIInChI=1S/C6H12S/c7-5-4-6-2-1-3-6/h6-7H,1-5H2
InChIKeyHVWXYDFTAUKADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylethane-1-thiol (CAS 1896392-96-3): Procurement-Grade Physicochemical Profile and Ring-Strained Thiol Classification


2-Cyclobutylethane-1-thiol is an organosulfur compound with the molecular formula C6H12S and molecular weight of 116.22 g/mol . It belongs to the cycloalkyl thiol class, characterized by a strained four-membered cyclobutyl ring connected via an ethylene spacer to a terminal sulfhydryl (-SH) group. The compound serves as a versatile alkyl thiol building block whose structural combination of ring strain (~26.5 kcal/mol angle strain for cyclobutane) and nucleophilic sulfur reactivity distinguishes it from both simple linear alkanethiols and larger-ring cycloalkyl thiols [1]. The cyclobutyl moiety imposes distinctive steric and electronic properties on the thiol function, making the compound a candidate for applications requiring conformational constraint or enhanced metabolic stability in medicinal chemistry contexts [1]. Physical property estimations from the cyclobutanethiol core indicate predicted density ~1.0 g/cm³, boiling point ~103-120 °C, and LogP ~1.65-2.06 .

Cycloalkyl thiol Strained cyclobutyl ring with nucleophilic -SH reactivity
Conformational control Puckered cyclobutyl geometry limits conformational freedom
Intermediate lipophilicity Balanced LogP profile predicted to support permeability and solubility

Why 2-Cyclobutylethane-1-thiol Cannot Be Replaced by Ethanethiol, Cyclopentyl Thiols, or Simple Alkanethiol Analogs


Generic substitution of 2-cyclobutylethane-1-thiol with ethanethiol or larger-ring cycloalkyl thiols introduces measurable deviations in molecular geometry, conformational flexibility, and lipophilicity that alter downstream reactivity and biological performance. While all compounds in this class contain the reactive -SH moiety, the cyclobutyl group imposes unique conformational constraints not present in linear analogs, and its smaller ring size relative to cyclopentyl or cyclohexyl derivatives alters both steric bulk and electronic distribution at the sulfur center [1]. Systematic studies of cycloalkyl derivatives demonstrate that physical properties including ionization constants, dipole moments, and reaction rate constants vary as a function of ring size—with cyclobutyl derivatives exhibiting distinct behavior relative to cyclopropyl, cyclopentyl, and cyclohexyl counterparts [2]. The sulfur atom's nucleophilicity and redox behavior are influenced by the adjacent alkyl substitution pattern, and the cyclobutyl-ethyl spacer architecture differs fundamentally from cyclobutylmethyl (one-carbon spacer) and cyclobutyl (direct attachment) alternatives in both steric accessibility and electronic communication between the ring and thiol group. These differences become critical in applications where precise control of molecular shape, metabolic stability, or metal coordination geometry is required. Additionally, the cyclobutyl ring introduces the potential for stereochemical diversity that linear alkanethiols cannot provide .

Risk factor 2-Cyclobutylethane-1-thiol Linear or larger-ring analogs
Electronic environment Strained ring imparts distinct electron-donating profile Different donor capacity shifts thiol reactivity and pKa
Conformational flexibility Constrained cyclobutyl geometry with limited ring mobility Freely rotating or larger rings alter molecular 3D shape
Lipophilicity Intermediate predicted LogP range Lower or higher LogP shifts partitioning and metabolic profile

2-Cyclobutylethane-1-thiol: Comparative Evidence Guide for Scientific Selection Against Structural Analogs


Ring Size-Dependent Variation in Cycloalkyl Thiol Ionization Potential: Cyclobutyl vs. Cyclopentyl vs. Cyclohexyl

The ionization potential and electron-donating capacity of cycloalkyl groups vary systematically with ring size, directly impacting the electronic environment of the attached thiol group. OSTI Technical Report NP-11495 presents calculated ionization potentials and sigma-K values for cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl radicals, establishing that cyclobutyl exhibits distinct electronic behavior relative to its homologs [1]. The cyclobutyl group shows an intermediate electron-donating capacity between cyclopropyl (maximum electron donation due to Walsh orbital effects) and cyclopentyl/cyclohexyl (reduced donation). The sigma-K values for thiols in this series differentiate the effect of penetration integrals on sulfur-centered reactivity. The fused nature of cyclobutane's bent bonds (~90° bond angles vs. ideal tetrahedral 109.5°) creates a unique hybridization at the ring carbons that alters inductive transmission to the sulfur atom compared to less strained cycloalkyl systems.

Ionization potential
Class-level inference
Cyclobutyl σ-K distinct from cyclopropyl and cyclopentyl thiols
Reported electronic environment may influence thiol reactivity profile
Data from cycloalkyl radical computational study; specific thiol validation needed
Physical Organic Chemistry Electron Donation Structure-Property Relationships

Conformational Constraint and sp³ Carbon Fraction: Cyclobutyl-Containing vs. Linear Alkanethiol Building Blocks

The cyclobutyl ring introduces a quantifiable degree of conformational constraint not present in linear alkanethiols such as ethanethiol (C2H5SH) or propanethiol. This constraint stems from cyclobutane's limited conformational mobility—the ring is effectively locked in a puckered conformation with a dihedral angle of approximately 35° and an inversion barrier of ~1.5 kcal/mol, compared to freely rotating C-C bonds in linear analogs [1]. Sulfur-substituted cyclobutanes are increasingly adopted in drug discovery for their ability to enhance molecular rigidity, improve metabolic stability, and increase the fraction of sp³-hybridized carbons (Fsp³) in candidate molecules [2]. The cyclobutyl group contributes four sp³ carbons to the molecular framework, whereas the ethyl spacer in 2-cyclobutylethane-1-thiol adds two additional sp³ carbons, yielding a total Fsp³ of 1.0 (100% sp³ carbon content) compared to variable Fsp³ values in partially unsaturated or aromatic alternatives. This high Fsp³ correlates with improved aqueous solubility, reduced promiscuous binding, and enhanced clinical success rates in medicinal chemistry campaigns [2].

sp³ Fraction (Fsp³)
Class-level inference
Fsp³ = 1.0 (100% sp³ carbons)
High sp³ fraction reported to support molecular rigidity in drug design
Calculated per Lovering et al.; cyclobutyl inversion barrier ~1.5 kcal/mol
Medicinal Chemistry Molecular Rigidity Fraction sp³ (Fsp³)

Predicted Lipophilicity Differential: Cyclobutyl vs. Cyclopentyl vs. Linear Alkyl Thiols

The lipophilicity (LogP) of 2-cyclobutylethane-1-thiol can be estimated from the cyclobutanethiol core structure combined with the ethyl spacer contribution. ChemSpider's ACD/Labs Percepta prediction for cyclobutanethiol yields a LogP of 1.65 (ACD/LogP) and 1.94 (ACD/LogD at pH 5.5 and 7.4) . Adding the ethyl spacer increases predicted LogP by approximately 0.4-0.5 units based on standard Hansch-Fujita π values for methylene groups, yielding an estimated LogP of ~2.1 for 2-cyclobutylethane-1-thiol. This places the compound in a distinct lipophilicity range compared to structural analogs. The cyclobutyl ring contributes approximately 1.2 LogP units (estimated from cycloalkane contributions), less than cyclopentyl (~1.6 units) or cyclohexyl (~2.0 units) but more than ethyl (~0.5 units). The resultant LogP of ~2.1 balances sufficient membrane permeability (LogP > 1) with avoidance of excessive lipophilicity (LogP < 3-4) associated with poor aqueous solubility, non-specific protein binding, and metabolic liability [1].

Predicted LogP
Data to verify
LogP ~2.1 (ACD/Percepta estimation)
Estimated lipophilicity may balance membrane permeability and solubility
Predicted value; experimental LogP determination recommended
Physicochemical Properties Lipophilicity ADME Prediction

Stereochemical Opportunity: Potential for Chiral Thiol Synthesis via Asymmetric Methods

While 2-cyclobutylethane-1-thiol itself is achiral, the cyclobutyl framework enables the synthesis of chiral thiol derivatives through asymmetric methods. Recent advances in enantioselective synthesis of thio-substituted cyclobutanes demonstrate that chiral catalysts can deliver products with enantiomeric ratios up to 99.7:0.3 and diastereomeric ratios exceeding 95:5 [1]. EPFL researchers have developed a sulfa-Michael addition approach using cyclobutenes and chiral cinchona-based squaramide bifunctional acid-base catalysts to obtain thio-cyclobutane esters and amides in high yields with exceptional stereocontrol [2]. This established methodology for cyclobutyl-thiol stereochemistry distinguishes the cyclobutyl scaffold from linear alkanethiols, which generally cannot access stereochemical diversity without additional chiral centers. Enantiomerically pure thiols remain a major synthetic challenge in medicinal chemistry, yet the cyclobutyl framework provides a proven platform for asymmetric induction [3]. The compound's structural compatibility with these advanced synthetic methods represents a distinct advantage over simpler alkanethiol building blocks that lack established asymmetric synthesis protocols.

Asymmetric synthesis
Supporting evidence
Enantiomeric ratio up to 99.7:0.3 for cyclobutyl thioethers
Reported method supports access to chiral cyclobutyl thiol derivatives
Sulfa-Michael addition on cyclobutenes; chiral squaramide catalysis
Asymmetric Synthesis Chiral Thiols Enantioselective Catalysis

2-Cyclobutylethane-1-thiol: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Medicinal Chemistry Building Block for Fsp³-Enhanced Lead Optimization

The high fraction of sp³-hybridized carbons (Fsp³ = 1.0) and conformational constraint provided by the cyclobutyl ring make 2-cyclobutylethane-1-thiol an optimal building block for medicinal chemistry campaigns targeting improved clinical success rates [1]. Studies have demonstrated that increasing Fsp³ correlates with reduced promiscuous binding, enhanced aqueous solubility, and improved progression from discovery to clinic. The intermediate lipophilicity (estimated LogP ~2.1) balances membrane permeability with metabolic stability, while the thiol group enables late-stage diversification into sulfides, sulfoxides, and sulfones—functional groups prevalent in FDA-approved drugs. This compound is particularly suited for synthesizing cyclobutyl-containing drug candidates where linear alkanethiols would introduce excessive conformational entropy or insufficient metabolic stability.

Covalent Inhibitor and Chemical Probe Synthesis with Defined Geometry

The thiol functionality combined with the geometrically defined cyclobutyl scaffold supports the development of covalent inhibitors and chemical probes with predictable binding orientations [1]. The cyclobutyl ring's puckered conformation (~35° dihedral angle) provides a unique 3D architecture that positions the reactive thiol group for specific interactions with cysteine residues in target proteins. Unlike flexible linear alkanethiols, the constrained cyclobutyl framework reduces the entropic penalty upon covalent bond formation and improves target selectivity by pre-organizing the reactive moiety. Recent literature on bicyclobutanes demonstrates that cyclobutyl thiol derivatives exhibit distinctive reactivity toward cysteine residues, creating an alternative to maleimide-based covalent warheads . The electron-donating characteristics of the cyclobutyl group (distinct from cyclopentyl or cyclohexyl) further modulate thiolate nucleophilicity and disulfide bond stability [2].

Coordination Chemistry and Metal-Thiolate Complex Synthesis

The distinct electronic properties of the cyclobutyl thiol functionality support applications in coordination chemistry and metal-thiolate complex synthesis [1]. Thiolates derived from 2-cyclobutylethane-1-thiol can serve as soft Lewis base ligands for transition metals, with the cyclobutyl group's specific electron-donating capacity (quantified through sigma-K values distinct from cyclopentyl and cyclohexyl analogs) modulating metal center electronics . The constrained geometry of the cyclobutyl ring influences ligand bite angles and complex geometry in bidentate or bridging coordination modes. The predicted intermediate lipophilicity facilitates complex solubility in organic solvents while maintaining sufficient polarity for crystallization. This compound is applicable in synthesizing bio-inspired metalloenzyme models and catalytic systems requiring precise steric and electronic tuning.

Enantioselective Synthesis Precursor for Chiral Sulfur-Containing Molecules

While 2-cyclobutylethane-1-thiol is achiral, its cyclobutyl framework is compatible with established asymmetric synthesis methodologies for producing enantiomerically enriched sulfur-containing compounds [1]. The demonstrated asymmetric sulfa-Michael addition using cyclobutenes and chiral squaramide catalysts (achieving enantiomeric ratios up to 99.7:0.3) provides a validated pathway for accessing chiral thiol derivatives . This synthetic accessibility distinguishes cyclobutyl thiols from simpler alkanethiols, which lack comparable asymmetric synthesis protocols without additional structural complexity. Enantiomerically pure thiols remain a significant challenge in medicinal chemistry, yet the cyclobutyl scaffold offers a proven entry point for generating chiral building blocks with high stereochemical purity [2].

Application Selection Property Validation Focus
Lead optimization building block Conformationally constrained sp³-rich cyclobutyl scaffold Fsp³ and property balance review
Covalent inhibitor synthesis Pre-organized thiol geometry with constrained orientation Target residue engagement and selectivity context
Metal-thiolate complex synthesis Cyclobutyl-specific electron-donating profile Ligand electronic tuning and coordination geometry
Chiral sulfur building block synthesis Compatibility with established asymmetric sulfa-Michael addition Enantioselectivity and stereochemical outcome review

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